Toxicity Differential vs. Astragaloside-IV: A Critical Selection Criterion for Immunological Adjuvant Applications
In a direct comparative study evaluating immunological adjuvant activity of purified Astragalus components, Astragaloside-II demonstrated measurable in vivo toxicity whereas Astragaloside-IV exhibited no adverse effects under identical conditions [1]. Mice immunized with KLH-conjugated cancer antigens received 500 μg doses of individual astragalosides, with toxicity assessed by body weight change. Astragaloside-II caused 5-10% weight loss at this dose, while Astragaloside-IV showed zero weight loss [1]. This direct head-to-head comparison within the same study establishes a clear safety differentiation that should inform compound selection when designing immunological adjuvant experiments.
| Evidence Dimension | In vivo toxicity (body weight change) |
|---|---|
| Target Compound Data | 5–10% weight loss |
| Comparator Or Baseline | Astragaloside IV: 0% weight loss |
| Quantified Difference | 5–10 percentage point difference in weight loss |
| Conditions | Mice immunized with KLH-conjugated cancer antigens; 500 μg dose per animal |
Why This Matters
Researchers developing immunological adjuvants must select Astragaloside-IV over Astragaloside-II if in vivo tolerability is the primary selection criterion, as the quantified 5-10% weight loss differential at 500 μg renders Astragaloside-II unsuitable for adjuvant applications.
- [1] Ragupathi G, Yeung KS, Leung PC, Lee M, Lau CBS, Vickers A, et al. The Known Immunologically Active Components of Astragalus Account for Only a Small Proportion of the Immunological Adjuvant Activity When Combined with Conjugate Vaccines. Planta Med. 2011;77(3):221-225. doi:10.1055/s-0030-1250373 View Source
